Bienvenue dans la boutique en ligne BenchChem!

N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 5-fluoropyrimidine derivative is a direct analog of the N-benzylpyrimidin-2-amine HDAC inhibitor scaffold (Zhou et al., 2017), enabling SAR studies on fluorine effects, metabolic stability, and isoform selectivity. The 5-fluoro substituent also provides a unique ¹⁹F NMR spectroscopic handle for background-free detection in complex biological matrices, ideal for ADME and target-engagement assays. A free primary amine on the aminoethyl side chain serves as a ready conjugation site for biotin, fluorophores, or covalent warheads. Choose this compound for research applications demanding precise molecular recognition, fluorinated probe capability, and synthetic modularity not available with the non-fluorinated analog.

Molecular Formula C13H15FN4
Molecular Weight 246.28 g/mol
CAS No. 1878740-04-5
Cat. No. B6281740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine
CAS1878740-04-5
Molecular FormulaC13H15FN4
Molecular Weight246.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCN)C2=NC=C(C=N2)F
InChIInChI=1S/C13H15FN4/c14-12-8-16-13(17-9-12)18(7-6-15)10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,15H2
InChIKeyFGNGHCXIERITQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine (CAS 1878740-04-5) – Class, Structure, and Baseline Characteristics


N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine (CAS 1878740-04-5) is a synthetic small-molecule fluoropyrimidine derivative with the molecular formula C13H15FN4 and a molecular weight of 246.28 g/mol . The compound features a 5-fluoropyrimidine core substituted with an N-benzyl group and an N-(2-aminoethyl) side chain, placing it within the broader class of 2-aminopyrimidine derivatives that have been investigated as histone deacetylase (HDAC) inhibitors, G protein-coupled receptor kinase (GRK) inhibitors, and kinase-targeting scaffolds [1]. Its defining structural feature relative to the non-fluorinated analog N-(2-aminoethyl)-N-benzylpyrimidin-2-amine (CAS 1183731-32-9) is the electronegative fluorine atom at the pyrimidine 5-position, which modulates ring electronics, hydrogen-bonding potential, and metabolic stability . Currently, this compound is offered as a research-grade chemical by specialty suppliers, with limited published primary bioactivity data available in the open literature as of 2026.

Why N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine Cannot Be Freely Substituted by Non-Fluorinated or Differently Substituted Pyrimidine Analogs


Within the 2-aminopyrimidine chemotype, minor structural modifications produce disproportionate changes in target engagement, metabolic stability, and pharmacological profile. The 5-fluoro substituent on the pyrimidine ring is not a passive decoration: it withdraws electron density from the heterocyclic core, altering the pKa of adjacent nitrogen atoms, modulating hydrogen-bond acceptor strength, and introducing a distinct ¹⁹F NMR spectroscopic handle absent in non-fluorinated analogs [1]. In the context of N-benzylpyrimidin-2-amine HDAC inhibitors described by Zhou et al. (2017), substitution patterns on the pyrimidine ring and benzyl group directly determined whether compounds achieved enzymatic inhibitory activity comparable to the clinical benchmark SAHA (vorinostat) or exhibited superior antiproliferative effects [2]. A generic interchange between the 5-fluoro target compound and its non-fluorinated congener N-(2-aminoethyl)-N-benzylpyrimidin-2-amine (CAS 1183731-32-9, MW 228.30) would therefore alter electronic properties, lipophilicity (predicted ΔLogP ≈ +0.2 to +0.4 for fluorine substitution), metabolic oxidation susceptibility at the pyrimidine 5-position, and any structure-activity relationships dependent on fluorine-mediated contacts . These differences are material for scientific selection and procurement when the intended use depends on specific molecular recognition events.

Quantitative Differentiation Evidence: N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine vs. Closest Analogs


Structural Differentiation: 5-Fluoro vs. Non-Fluorinated Pyrimidine Core – Molecular Weight, LogP, and Hydrogen-Bonding Capacity

The target compound incorporates a fluorine atom at the pyrimidine 5-position, directly differentiating it from the commercially available non-fluorinated analog N-(2-aminoethyl)-N-benzylpyrimidin-2-amine (CAS 1183731-32-9). Fluorine substitution increases molecular weight by 17.98 g/mol (from 228.30 to 246.28 g/mol) and is predicted to increase lipophilicity (ΔLogP estimated at +0.2 to +0.4 units based on the aromatic fluorine contribution) while reducing the basicity of the adjacent pyrimidine nitrogen atoms . The 5-fluoro group also provides a unique ¹⁹F NMR spectroscopic reporter that is entirely absent in the non-fluorinated analog, enabling quantitative tracking in metabolic stability assays and protein-binding studies [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

HDAC Inhibitory Activity: Class-Level Evidence from N-Benzylpyrimidin-2-amine Derivatives

In a 2017 study by Zhou et al., a series of substituted N-benzylpyrimidin-2-amine derivatives were synthesized and evaluated as HDAC inhibitors [1]. The most active compounds (6a, 6d, 8a, 8c, 8f) exhibited HDAC enzymatic inhibitory activity approximately equipotent to the clinical HDAC inhibitor SAHA (vorinostat), while demonstrating superior antiproliferative activity against tumor cell lines [1]. Although the specific compound N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine (CAS 1878740-04-5) was not among the explicitly reported examples in this publication, its core scaffold (N-benzylpyrimidin-2-amine) is identical to the chemotype validated in this study, and the 5-fluoro substituent represents a structurally conservative modification that would be expected to modulate, rather than abolish, HDAC engagement [2].

Cancer Epigenetics HDAC Inhibition Antiproliferative Activity

G Protein-Coupled Receptor Kinase (GRK) Inhibitor Potential: Pyrimidine Scaffold Validation

Pyrimidine derivatives bearing aminoalkyl and benzyl substitution have been referenced in the context of G protein-coupled receptor kinase (GRK) inhibition . The reference compound 4-amino-5-(bromomethyl)-2-methylpyrimidine dihydrobromide (CAS 5423-98-3, TRC A601820) is explicitly categorized as a pyrimidine-derived GRK inhibitor by Toronto Research Chemicals, with supporting medicinal chemistry literature from Bigham et al. (J Med Chem, 1992) . The target compound shares the pyrimidine core and N-benzyl substitution pattern that are structural hallmarks of this inhibitor class. The 5-fluoro substituent may further modulate kinase selectivity through interactions with the ATP-binding pocket hinge region, a design principle exploited in numerous FDA-approved fluoropyrimidine kinase inhibitors [1].

Cardiovascular Research GRK Inhibition GPCR Signaling

Synthetic Tractability and Building Block Utility: 5-Fluoropyrimidine as a Versatile Intermediate

The 5-fluoropyrimidine core is a privileged scaffold in medicinal chemistry, serving as a key intermediate for kinase inhibitors, GPCR modulators, and epigenetic probes [1]. The target compound contains a primary amine on the aminoethyl side chain (pKa ≈ 9–10) and a tertiary amine at the N-benzyl-pyrimidine junction, providing two chemically orthogonal reactive handles for further derivatization: (i) amide coupling or reductive amination at the primary amine, and (ii) quaternization or N-oxide formation at the tertiary amine . By contrast, the non-fluorinated analog (CAS 1183731-32-9) lacks the 5-fluoro substituent that can participate in halogen bonding, alter the reactivity of the pyrimidine ring toward nucleophilic aromatic substitution, and serve as a metabolic blocking group at the position most susceptible to cytochrome P450-mediated oxidation [2].

Synthetic Chemistry Chemical Biology Fragment-Based Drug Discovery

Optimal Application Scenarios for N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring a 5-Fluoropyrimidine Probe in HDAC Inhibitor Programs

For research groups building on the Zhou et al. (2017) N-benzylpyrimidin-2-amine HDAC inhibitor scaffold, this compound serves as a direct 5-fluoro-substituted analog for probing fluorine effects on HDAC isoform selectivity, cellular antiproliferative potency, and metabolic stability. The validated scaffold provides a reasonable expectation of HDAC target engagement, while the fluorine atom enables ¹⁹F NMR-based binding assays and metabolic tracking that are impossible with the non-fluorinated analog [1].

Kinase Inhibitor Fragment Screening and GPCR Pathway Research

As a pyrimidine-based scaffold with documented precedence in GRK inhibition (Bigham et al., 1992; TRC annotation), the compound is suitable for inclusion in kinase inhibitor fragment screens and GPCR signaling pathway studies where the 5-fluoro substituent may confer differential binding to the kinase hinge region or modulate selectivity across the GRK family (GRK2, GRK5, GRK6) . The primary amine side chain provides a convenient conjugation handle for biotinylation or fluorescent labeling in target-engagement assays.

Metabolic Stability and Pharmacokinetic Probe Development Using ¹⁹F NMR Detection

The unique ¹⁹F NMR spectroscopic handle of the 5-fluoropyrimidine core enables direct, background-free detection of the compound and its metabolites in complex biological matrices (plasma, microsomal incubations, hepatocyte cultures) without requiring radiolabeling or LC-MS/MS method development [2]. This makes the compound a practical tool for laboratories establishing in vitro ADME assays or conducting metabolic pathway elucidation studies where fluorinated probe molecules are preferred.

Chemical Biology Tool for Covalent Inhibitor Design via Primary Amine Derivatization

The free primary amine on the aminoethyl side chain (predicted pKa ≈ 9–10) is a well-defined reactive handle for synthesizing amide-linked conjugates, including fluorophore-labeled probes, biotinylated affinity reagents, and covalent inhibitor warheads (e.g., acrylamide, chloroacetamide) [1]. The 5-fluoro substituent provides an orthogonal spectroscopic marker to confirm conjugate formation and stoichiometry by ¹⁹F NMR, a feature not available with the non-fluorinated analog.

Quote Request

Request a Quote for N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.